Moxifloxacin-d4 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

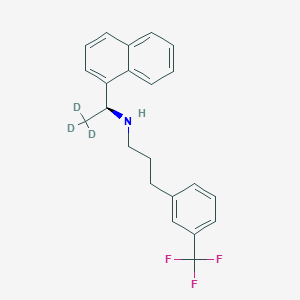

CAS Number: 186826-86-8 (unlabeled)

Applications De Recherche Scientifique

Electrochemical Detection

Moxifloxacin HCl, a fluoroquinolone antibacterial agent, has been utilized in the development of a molecularly imprinted polymer for its specific recognition and quantification. This polymer was synthesized using moxifloxacin HCl as a template and applied in potentiometric-based PVC membranes for sensor creation. The sensor demonstrated effectiveness in determining moxifloxacin HCl in various forms including tablets and spiked human urine samples, with a sensor lifetime of four months (Hammam, Wagdy, & El Nashar, 2018).

LC-MS/MS Method Development

A liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed to determine moxifloxacin in dried blood spots, which is significant for therapeutic drug monitoring of multidrug-resistance tuberculosis. This method was validated for various parameters, showing potential for widespread TDM application (Vu et al., 2011).

Spectrophotometric Estimation Techniques

Spectrophotometric methods have been developed for the simultaneous estimation of moxifloxacin hydrochloride with other substances like doxorubicin hydrochloride and vinblastin sulphate. These methods offer a simple, accurate, and precise way for routine analysis (Pradhan et al., 2015).

Interaction with Calf Thymus DNA

A study investigating moxifloxacin’s interaction with calf thymus DNA through fluorescence quenching revealed insights into its binding mechanism. The results suggested hydrogen bonding and Van der Waals forces as the primary interaction forces, providing a foundation for further antibiotic drug studies (Lv et al., 2014).

UV Spectrophotometric Methods in Ophthalmic Preparations

UV spectroscopic methods have been developed for the simultaneous determination of moxifloxacin and other compounds in ophthalmic preparations. These methods are simple, accurate, eco-friendly, and reproducible, making them suitable for concurrent determination in ophthalmic solutions (Chohan et al., 2019).

Corrosion Inhibition

Moxifloxacin has been investigated as a green corrosion inhibitor for carbon steel in acidic solutions. This research found moxifloxacin to be an efficient inhibitor, offering insights into its potential application in corrosion control (Fouda, Shalabi, & E-Hossiany, 2016).

Antibacterial Activity and Characterization

The antibacterial activity of moxifloxacin has been extensively characterized, including its use in ophthalmic solutions and against various mycobacteria. Studies have highlighted its broad-spectrum activity and potential in treating bacterial infections (Miller, 2008; Keating & Scott, 2004; Gillespie & Billington, 1999).

Propriétés

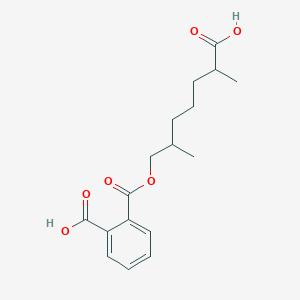

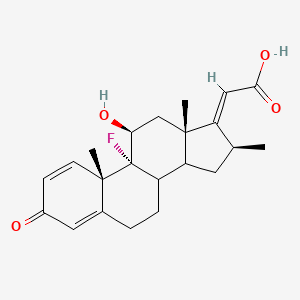

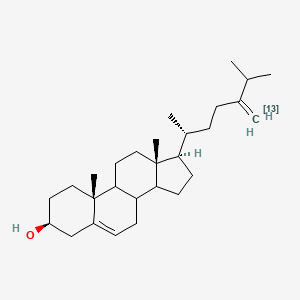

Formule moléculaire |

C21H20D4FN3O4.HCl |

|---|---|

Poids moléculaire |

441.92 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.